But-2-yne;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the double elimination reaction of dihaloalkanes using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods
Industrial production of but-2-yne typically involves the dehydrohalogenation of 2,3-dichlorobutane using a strong base. This method is efficient and yields high purity but-2-yne .
Chemical Reactions Analysis
Types of Reactions
But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to butane using hydrogen in the presence of a catalyst.
Substitution: But-2-yne reacts with hydrogen chloride to form 2-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Hydrogen chloride (HCl) gas under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Butane.
Substitution: 2-Chlorobutane.
Scientific Research Applications
But-2-yne has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as a building block in organic synthesis and in the production of various chemicals.
Mechanism of Action
The mechanism of action of but-2-yne involves its ability to undergo electrophilic addition reactions. The π electrons of the triple bond attack electrophiles, forming carbocations that can further react with nucleophiles . This mechanism is crucial in its reactions with hydrogen halides and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
1-Butyne: A position isomer of but-2-yne with the triple bond at the first carbon.
1,4-Butynediol: A compound with two hydroxyl groups attached to the butyne structure.
Hexafluoro-2-butyne: A fluorinated derivative of but-2-yne.
Uniqueness
But-2-yne is unique due to its low torsional barrier and its ability to form various products through different types of chemical reactions. Its applications in the synthesis of Vitamin E and other chemicals highlight its versatility and importance in both research and industry .
Properties
CAS No. |
130831-22-0 |
---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI Key |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC.Cl |
Origin of Product |
United States |
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